Diethyl hexadecanoylphosphonate
Description
Diethyl hexadecanoylphosphonate is an organophosphorus compound characterized by a hexadecanoyl (C₁₆H₃₁CO-) group attached to a phosphonate core, with two ethyl ester substituents. Its molecular formula is C₂₀H₄₁O₄P, and it has a molecular weight of 376.51 g/mol. This compound is typically synthesized through phosphorylation reactions, such as the coupling of hexadecanoic acid derivatives with diethyl phosphite under catalytic conditions . Its structure grants it amphiphilic properties, making it useful in applications like surfactants, lubricants, and intermediates in organic synthesis.
Key physical properties include:
- Solubility: Highly soluble in organic solvents (e.g., dichloromethane, toluene) but poorly soluble in water.
- Reactivity: The phosphonate ester group undergoes nucleophilic substitution reactions, while the long alkyl chain influences its thermal stability and hydrophobic interactions.
Properties
CAS No. |
5413-28-5 |
|---|---|
Molecular Formula |
C20H41O4P |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-diethoxyphosphorylhexadecan-1-one |
InChI |
InChI=1S/C20H41O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)25(22,23-5-2)24-6-3/h4-19H2,1-3H3 |
InChI Key |
STQRAKVTHVXNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexadecanoylphosphonate typically involves the reaction of hexadecanoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Hexadecanoyl chloride+Diethyl phosphite→Diethyl hexadecanoylphosphonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Diethyl hexadecanoylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl hexadecanoylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl hexadecanoylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural phosphates, thereby influencing metabolic pathways and enzyme activities. The long carbon chain of the compound also allows it to interact with lipid membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Diethyl Methylformylphosphonate Dimethylhydrazone
- Molecular Formula : C₈H₁₈N₂O₃P
- Molecular Weight : 221.21 g/mol
- Key Differences: Contains a methylformyl group and dimethylhydrazone moiety, enhancing reactivity toward ketones and aldehydes. Less stable than diethyl hexadecanoylphosphonate due to the hydrazone group, which requires protection during synthesis .
- Applications : Primarily used as a protected intermediate in alkyne synthesis via the Corey-Fuchs reaction .
2-(Hexadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl hexadecanoate
- Molecular Formula : C₃₅H₆₉O₈P
- Molecular Weight : 648.9 g/mol
- Key Differences: A bis-acylated phosphonooxy ester with two hexadecanoyl chains, leading to lower solubility in polar solvents. Exhibits slower hydrolysis kinetics compared to mono-acylated phosphonates due to steric hindrance .
- Applications: Potential use in drug delivery systems or biomaterials due to its large hydrophobic domain .
Trihexyltetradecylphosphonium Decanoate
- Molecular Formula : C₉H₁₉CO₂P (as part of an ionic liquid)
- Molecular Weight : 655.11 g/mol
- Key Differences :
- Applications : Solvent in catalysis and green chemistry processes .
Diethyl Succinate
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- Key Differences :
- Applications : Food additive (FEMA 2377) and plasticizer .
Comparative Data Table
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